MOTS-c (human)

Vue d'ensemble

Description

Mitochondrial open reading frame of the 12S ribosomal ribonucleic acid type-c (MOTS-c) is a peptide encoded by mitochondrial deoxyribonucleic acid. It plays a crucial role in regulating metabolic processes, including glucose metabolism and insulin sensitivity. MOTS-c is upregulated in response to stress and exercise, making it a significant player in metabolic health and aging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

MOTS-c can be synthesized using solid-phase peptide synthesis, a method commonly employed for peptide production. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

Industrial production of MOTS-c involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions

MOTS-c primarily undergoes interactions rather than traditional chemical reactions. It interacts with various cellular components, influencing metabolic pathways. For instance, it activates the AMP-activated protein kinase pathway, enhancing glucose uptake and lipid metabolism .

Common Reagents and Conditions

The interactions of MOTS-c with cellular components do not typically require external reagents. in experimental settings, reagents like adenosine monophosphate-activated protein kinase activators may be used to study its effects .

Major Products Formed

The primary outcome of MOTS-c interactions is the modulation of metabolic processes, leading to improved insulin sensitivity, reduced inflammation, and enhanced mitochondrial function .

Applications De Recherche Scientifique

Introduction to MOTS-c

MOTS-c, or Mitochondrial Open Reading Frame of the 12S rRNA type-c, is a 16-amino acid peptide encoded by mitochondrial DNA. It has emerged as a significant player in various biological processes, particularly in the regulation of metabolism, inflammation, and aging. Recent studies have highlighted its potential therapeutic applications in several health conditions, including obesity, diabetes, cardiovascular diseases, and age-related decline in physical performance.

Metabolic Regulation

MOTS-c has been shown to enhance glucose metabolism and insulin sensitivity in skeletal muscle. Research indicates that MOTS-c treatment can reverse age-dependent insulin resistance in mice, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes . Additionally, it has been observed that exercise induces the expression of MOTS-c, linking physical activity with improved metabolic health .

Table 1: Effects of MOTS-c on Metabolic Parameters

Aging and Longevity

MOTS-c has been implicated in promoting healthy aging by enhancing metabolic fitness and physical capacity. Studies have demonstrated that intermittent treatment with MOTS-c can improve physical performance in aged mice, indicating its potential role in extending healthspan . The peptide appears to activate the AMPK pathway, which is crucial for cellular energy homeostasis and longevity .

Case Study: Aging Mice

- Objective : To assess the impact of MOTS-c on physical performance in aged mice.

- Method : Aged C57BL/6N mice were treated with MOTS-c (15 mg/kg/day) for two weeks.

- Results : Significant improvements were noted in running capacity and endurance compared to untreated controls .

Cardiovascular Health

MOTS-c has been linked to cardiovascular health through its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory factors while enhancing anti-inflammatory responses, which is critical for managing cardiovascular diseases . The peptide's ability to regulate metabolic pathways also contributes to improved heart function.

Table 2: MOTS-c's Role in Cardiovascular Health

| Condition | Observed Effect of MOTS-c | Reference |

|---|---|---|

| Inflammation | Decreased pro-inflammatory markers | |

| Heart Function | Potential improvement noted |

Obesity Management

MOTS-c plays a significant role in regulating body weight by influencing fat metabolism. Studies have shown that treatment with MOTS-c can prevent diet-induced obesity by enhancing metabolic flexibility and reducing fat accumulation . This suggests its potential utility in obesity management and related metabolic disorders.

Case Study: High-Fat Diet Impact

- Objective : Evaluate the effects of MOTS-c on young mice subjected to a high-fat diet.

- Method : Young C57BL/6J mice were treated with MOTS-c while on a high-fat diet.

- Results : Mice receiving MOTS-c exhibited reduced weight gain and improved running performance compared to controls .

Potential Future Applications

The integration of synthetic biology with MOTS-c research could lead to innovative therapeutic strategies. For instance, developing probiotics that express MOTS-c could provide a controllable means of delivering this peptide for various health benefits . This approach may open new avenues for treating metabolic diseases and enhancing overall health.

Mécanisme D'action

MOTS-c exerts its effects by translocating to the nucleus under stress conditions, where it regulates the expression of genes involved in metabolic adaptation. It primarily acts through the folate-5-aminoimidazole-4-carboxamide ribonucleotide-adenosine monophosphate-activated protein kinase pathway, influencing energy metabolism, insulin resistance, and inflammatory responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Humanin: Another mitochondrial-derived peptide involved in cellular protection and metabolic regulation.

Small humanin-like peptides (SHLP1-6): Peptides with similar functions in promoting cell viability and reducing apoptosis.

Uniqueness of MOTS-c

MOTS-c is unique due to its specific role in regulating glucose metabolism and its upregulation in response to exercise. Unlike other mitochondrial-derived peptides, MOTS-c has a distinct mechanism involving the folate-5-aminoimidazole-4-carboxamide ribonucleotide-adenosine monophosphate-activated protein kinase pathway, making it a promising target for metabolic health interventions .

Activité Biologique

MOTS-c, or mitochondrial open reading frame of the 12S rRNA type-c, is a 16-amino-acid peptide encoded by the mitochondrial genome. It has garnered significant attention for its potential therapeutic applications in various age-related diseases and metabolic disorders. This article explores the biological activity of MOTS-c, highlighting its mechanisms of action, effects on metabolism, and potential therapeutic uses based on recent research findings.

MOTS-c exerts its biological effects through several key mechanisms:

- Regulation of Gene Expression : MOTS-c translocates to the nucleus under stress conditions, where it regulates a variety of nuclear genes related to metabolism and stress responses. This unique ability distinguishes it from other mitochondrial-derived peptides (MDPs) and positions it as a potential "mitokine" or mitochondrial hormone .

- Activation of Signaling Pathways : MOTS-c activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. By enhancing AMPK activation, MOTS-c promotes metabolic processes that improve insulin sensitivity and glucose utilization in skeletal muscle .

- Exercise-Induced Expression : Exercise significantly increases the levels of MOTS-c in both skeletal muscle and circulation. Studies have shown an approximately 11.9-fold increase in skeletal muscle MOTS-c levels immediately post-exercise, indicating its role as an exercise-induced signaling molecule that enhances physical performance .

Biological Activities and Therapeutic Implications

MOTS-c has been implicated in various biological activities with therapeutic potential:

- Improvement of Insulin Sensitivity : Research indicates that MOTS-c enhances insulin sensitivity in skeletal muscle, which is vital for managing conditions such as obesity and type 2 diabetes. In animal models, MOTS-c treatment has reversed diet-induced obesity and improved insulin resistance .

- Anti-Inflammatory Effects : MOTS-c has demonstrated the ability to reduce pro-inflammatory factors while increasing anti-inflammatory markers. This property suggests its potential use in treating inflammatory diseases .

- Impact on Aging : As aging is associated with decreased mitochondrial function and metabolic dysregulation, MOTS-c treatment has shown promise in improving physical capacity and healthspan in aged mice. It may counteract age-related decline by restoring metabolic balance .

Table 1: Summary of Key Research Findings on MOTS-c

Case Study: Effects of MOTS-c on Aging

In a study involving aged mice (22 months old), intermittent treatment with MOTS-c significantly improved their physical performance compared to untreated controls. Notably, treated mice displayed enhanced endurance and metabolic flexibility, suggesting that MOTS-c can rejuvenate aged muscle function and metabolic response .

Propriétés

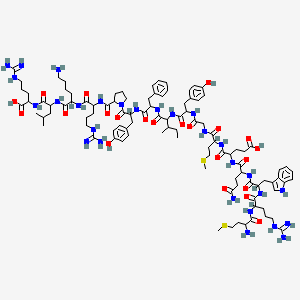

IUPAC Name |

4-[[5-amino-2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHCOXVWRKRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H152N28O22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2174.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.